2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6Cl2FNO. It is characterized by the presence of amino, dichloro, and fluoro substituents on a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorophenyl)ethan-1-one: Similar structure but lacks the dichloro substituents.
1-(2,6-dichloro-3-fluorophenyl)ethanol: Contains a hydroxyl group instead of an amino group.
1-(4-amino-3,5-dichlorophenyl)ethan-1-one: Similar structure but with different substitution pattern
Uniqueness
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is unique due to its specific combination of amino, dichloro, and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6Cl2FNO |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2H,3,12H2 |
InChI Key |
NITVWEPGNILVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.